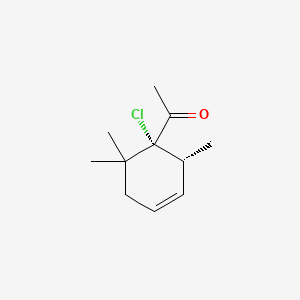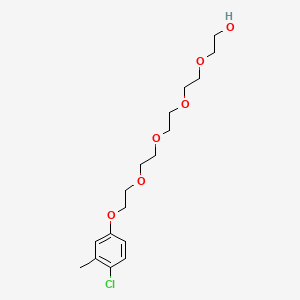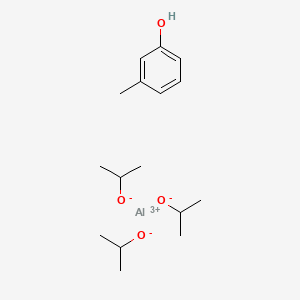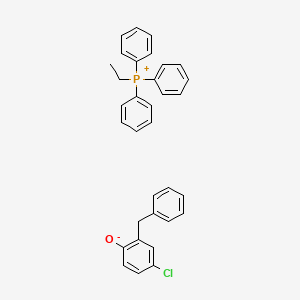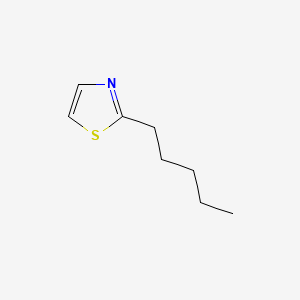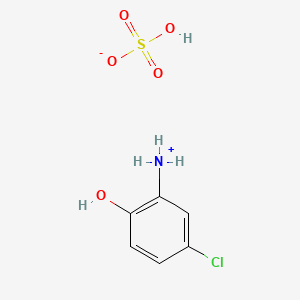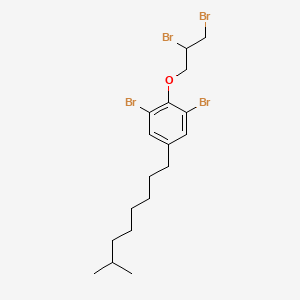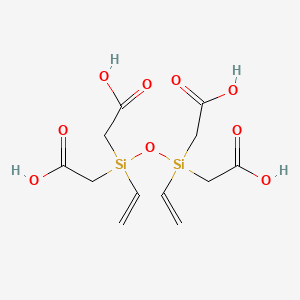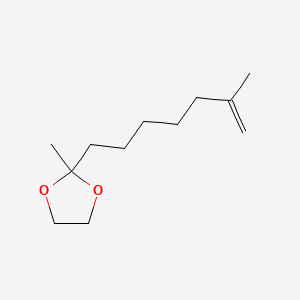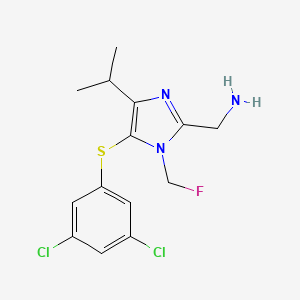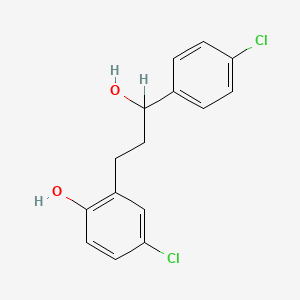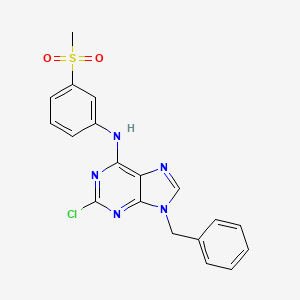
9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by its complex structure, which includes a purine ring system substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives and various chlorinated and sulfonated aromatic compounds. The key steps in the synthesis may involve:
Nucleophilic substitution reactions: Introduction of the chloro group onto the purine ring.
Sulfonation reactions: Attachment of the methylsulfonyl group to the aromatic ring.
Benzylation reactions: Addition of the phenylmethyl group to the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to an amine or other functional groups.
Substitution: The chloro group on the purine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of purine derivatives with different functional groups.
Applications De Recherche Scientifique
9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-methyl-9H-purin-6-amine
- 9H-Purin-6-amine, 2-chloro-N-(3-chlorophenyl)
- 9H-Purin-6-amine, 2-chloro-N-(1-phenylethyl)
Uniqueness
The uniqueness of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
125802-65-5 |
|---|---|
Formule moléculaire |
C19H16ClN5O2S |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
9-benzyl-2-chloro-N-(3-methylsulfonylphenyl)purin-6-amine |
InChI |
InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-5-8-14(10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,22,23,24) |
Clé InChI |
HOIHHHULXKLFIW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


